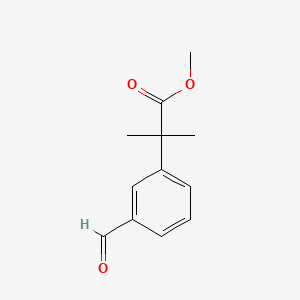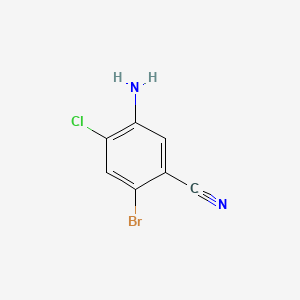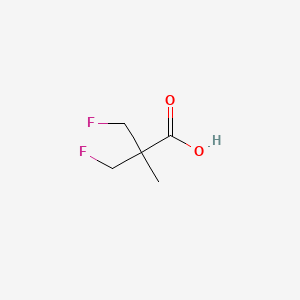
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Übersicht
Beschreibung
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Wissenschaftliche Forschungsanwendungen
1. Automated Radiosynthesis of Tracers
- Application Summary: The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are used for imaging hypoxia and tau pathology, respectively .
- Methods of Application: The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups . The synthetic sequences were performed using an automated 18F-labeling synthesizer .
- Results: The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8) . The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
2. Enzymatic Synthesis of Fluorinated Compounds
- Application Summary: The compound is used in the enzymatic synthesis of fluorinated compounds . These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
3. Synthesis of Fluorinated 3,6-Dihydropyridines
- Application Summary: The compound is used in the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates .
- Methods of Application: The synthesis is achieved by the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor® .
- Results: A new approach to the synthesis of these compounds has been developed .
4. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
5. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
6. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
7. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
8. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
9. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Eigenschaften
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680558 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
CAS RN |
1208092-05-0 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)
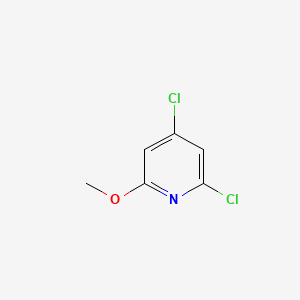
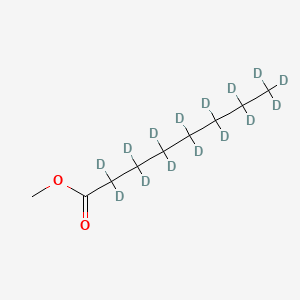

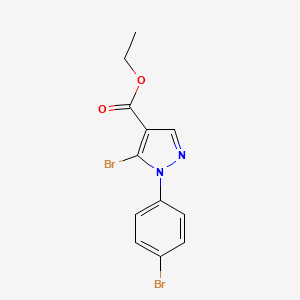
![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)
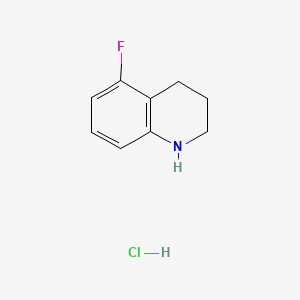
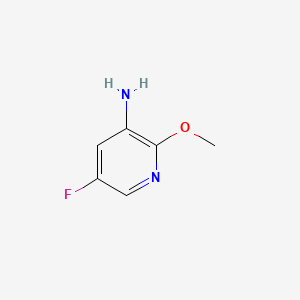
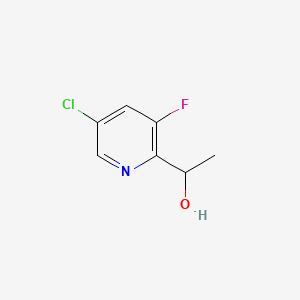
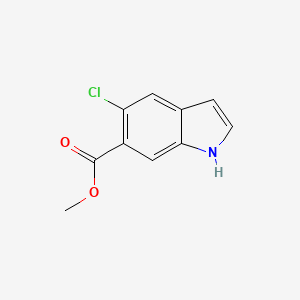
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)
